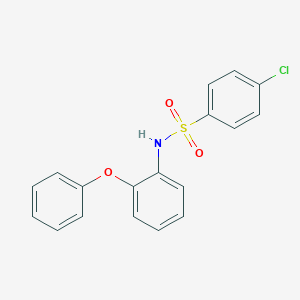![molecular formula C21H23NO5 B291218 Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate](/img/structure/B291218.png)
Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate
Vue d'ensemble
Description
Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate, also known as DMAT, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor of protein kinases, which are enzymes that play a critical role in the regulation of cell growth and differentiation. DMAT has been shown to inhibit the activity of several kinases, including casein kinase 2 (CK2), which is involved in many cellular processes, such as DNA repair and gene expression.
Mécanisme D'action
Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream targets. CK2 is a particularly interesting target for Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate, as it is involved in many cellular processes and is overexpressed in many cancers. Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several kinases, including CK2, which is involved in many cellular processes, such as DNA repair and gene expression. Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate has several advantages as a research tool. It is a small molecule inhibitor of protein kinases, making it easy to use in vitro and in vivo. It has been shown to inhibit the activity of several kinases, including CK2, which is involved in many cellular processes. Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. However, Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate also has some limitations. It has been shown to have off-target effects, which can complicate the interpretation of experimental results. In addition, Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate has poor solubility in aqueous solutions, which can limit its use in some experimental settings.
Orientations Futures
There are several future directions for the study of Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate. One direction is to study the role of CK2 in various cellular processes, such as circadian rhythm and apoptosis. Another direction is to develop more potent and selective inhibitors of CK2, which could have potential therapeutic applications in cancer and inflammatory diseases. Finally, the use of Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate in combination with other inhibitors or chemotherapeutic agents could be explored as a potential strategy to improve cancer therapy.
Applications De Recherche Scientifique
Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate has been widely used as a research tool in the field of protein kinase inhibition. It has been shown to inhibit the activity of several kinases, including CK2, which is involved in many cellular processes, such as DNA repair and gene expression. Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In addition, Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate has been used to study the role of CK2 in various cellular processes, such as circadian rhythm and apoptosis.
Propriétés
Formule moléculaire |
C21H23NO5 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
dimethyl 2-[(4-tert-butylbenzoyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C21H23NO5/c1-21(2,3)15-9-6-13(7-10-15)18(23)22-17-12-14(19(24)26-4)8-11-16(17)20(25)27-5/h6-12H,1-5H3,(H,22,23) |
Clé InChI |
SPVCXHYZDKKXNS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

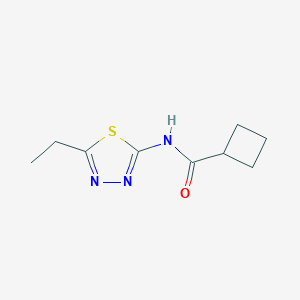
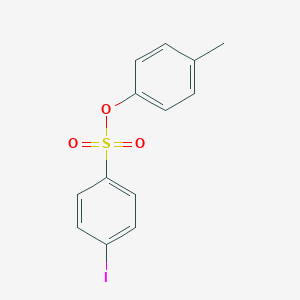
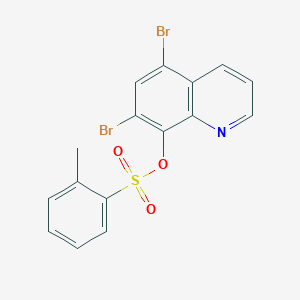


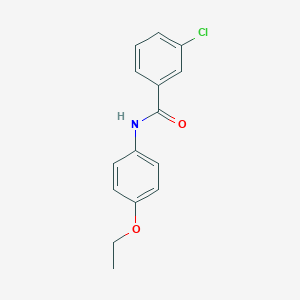

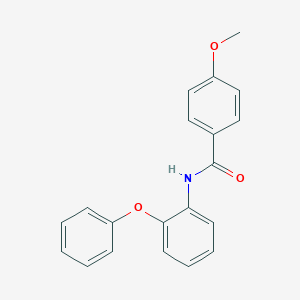

![4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate](/img/structure/B291152.png)
![N-[4-(acetylamino)phenyl]hexanamide](/img/structure/B291153.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexadecanamide](/img/structure/B291157.png)
